Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
CAS No.: 37717-68-3
Cat. No.: VC3886054
Molecular Formula: C12H20N2O2S
Molecular Weight: 256.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37717-68-3 |
|---|---|
| Molecular Formula | C12H20N2O2S |
| Molecular Weight | 256.37 g/mol |
| IUPAC Name | N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3 |
| Standard InChI Key | REBPIUGTTRIAEO-UHFFFAOYSA-N |
| SMILES | CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C |
| Canonical SMILES | CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- has the molecular formula C₁₂H₂₀N₂O₂S and a molecular weight of 256.37 g/mol. The sodium salt derivative (CAS No. 27159-90-6) exhibits a higher molecular weight of 279.36 g/mol due to the inclusion of a sodium counterion . The IUPAC name N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide reflects its structural components:
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A methanesulfonamide group (-SO₂NH₂)
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An ethylaminoethyl bridge (-CH₂CH₂N(C₂H₅)-)
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 37717-68-3 | |
| Molecular Formula | C₁₂H₂₀N₂O₂S | |
| Molecular Weight | 256.37 g/mol | |
| Sodium Salt (CAS) | 27159-90-6 | |
| Sodium Salt MW | 279.36 g/mol | |
| SMILES Notation | CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)C)C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- involves a three-step process:
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Alkylation of 3-methylaniline: Reaction of 3-methylphenylamine with ethyl bromide forms N-ethyl-m-toluidine.
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Ethylenediamine Coupling: The resulting amine reacts with ethylenediamine under basic conditions to yield N-ethyl-N-(2-aminoethyl)-m-toluidine.
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Sulfonation: Treatment with methanesulfonyl chloride introduces the sulfonamide group, finalized by purification via recrystallization.
Critical parameters include:
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Temperature control (<40°C during sulfonation to prevent side reactions)
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pH maintenance (8.5–9.0 using sodium bicarbonate)
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Solvent selection (tetrahydrofuran/water mixture for optimal yield).
Reaction Profile
The compound participates in:
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Acid-base reactions (pKa ~9.5 for sulfonamide NH)
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Nucleophilic substitutions at the ethylamino group
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Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonyl oxygen atoms.
| Compound | PCE Score* | MG%** | IC₅₀ (μM) |
|---|---|---|---|
| Methanesulfonamide derivative | 59/59 | 19.5 | 0.501 |
| Imatinib | 20/59 | 92.6 | 2.33 |
| Sorafenib | N/A | N/A | 2.10 |
| Gefitinib | N/A | N/A | 7.68 |
*Positive Cytotoxic Effect (cell lines affected/total)
**Mean Growth Percentage .
Anti-inflammatory Properties
The compound reduces LPS-induced TNF-α production in macrophages by 78% at 50 μM, comparable to dexamethasone (82% inhibition). Molecular docking studies suggest COX-2 binding (ΔG = -9.2 kcal/mol) through hydrogen bonds with Arg120 and Tyr355 residues .
Industrial and Research Applications
Photochemical Uses
As a color developing agent in E-6 slide film processing, it facilitates:
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Dye coupling efficiency of 94% in cyan layer formation
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Thermal stability up to 120°C
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Compatibility with silver halide emulsions.
Analytical Methodologies
Reverse-phase HPLC analysis employs:
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Mobile phase: Acetonitrile/water (65:35) + 0.1% H₃PO₄
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Retention time: 8.2 min (λ = 254 nm)
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LOQ: 0.2 μg/mL.
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